molecular formula C4H10N2O B8523383 Ethyl aminomethylformimidate

Ethyl aminomethylformimidate

Cat. No.: B8523383
M. Wt: 102.14 g/mol
InChI Key: JCFNLZRIAQUIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl aminomethylformimidate (C₄H₁₀N₂O, molecular weight: 102.14 g/mol) is an ester compound characterized by a formimidate functional group. It has been identified in both synthetic and natural contexts. For instance, it is detected in beedi tobacco (0.63% concentration) as a carbonyl compound and in sun-dried Piper betle leaves alongside antioxidants like glycerin and propanoic acid derivatives .

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

ethyl 2-aminoethanimidate

InChI

InChI=1S/C4H10N2O/c1-2-7-4(6)3-5/h6H,2-3,5H2,1H3

InChI Key

JCFNLZRIAQUIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CN

Origin of Product

United States

Comparison with Similar Compounds

Esters and Carbonyl Compounds

Ethyl aminomethylformimidate belongs to the ester class, sharing functional groups with compounds like 2-Propenoic acid methyl ester and propanoic acid esters. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Source/Concentration Biological Activity/Notes Reference
This compound C₄H₁₀N₂O 102.14 Beedi tobacco (0.63%), Piper betle Potential antioxidant; tobacco combustion byproduct
2-Propenoic acid methyl ester C₄H₆O₂ 86.09 Plant extracts Antimicrobial, flavoring agent
Propanoic acid, 2-hydroxy-, methyl ester C₄H₈O₃ 104.10 Piper betle extracts Antioxidant, anti-inflammatory
N-Methyladrenaline C₁₀H₁₅NO₃ 197.23 Beedi tobacco (1.2%) Sympathomimetic amine; cardiovascular effects

Key Observations :

  • This compound has a higher molecular weight than simpler esters like 2-Propenoic acid methyl ester, which may influence its volatility and reactivity.
  • Unlike N-Methyladrenaline (a bioactive amine in tobacco), this compound’s role in tobacco products remains unclear but may involve pyrolysis-related formation .

Formimidate and Amidine Derivatives

This compound is structurally related to ethyl formimidate hydrochloride (C₃H₈ClNO), a nitrogen-containing building block used in organic synthesis.

Compound Stability/Reactivity Applications Reference
This compound Stable in plant matrices; detected via GC-MS Potential antioxidant; natural product constituent
Ethyl formimidate hydrochloride Degrades upon heating to formamidine hydrochloride, ethyl formate, and ethyl chloride Reagent in cyclization reactions, peptide synthesis

Key Observations :

  • This compound’s stability in natural extracts contrasts with the thermal lability of ethyl formimidate hydrochloride, highlighting context-dependent utility.

Antioxidant and Anti-inflammatory Compounds

In Piper betle, this compound coexists with antioxidants like 1,2-Cyclopentanedione (C₅H₆O₂, 98.1 g/mol), which suppresses NF-κB signaling .

Compound Antioxidant Mechanism Source Reference
This compound Unclear; potential synergy with polyphenols/flavonoids Piper betle (sun-dried)
1,2-Cyclopentanedione Scavenges ONOO⁻ radicals Plant extracts, tobacco
2-Methoxy-4-vinylphenol Inhibits NO, PGE₂, iNOS, COX-2 Natural and synthetic sources

Key Observations :

  • While 1,2-Cyclopentanedione and 2-Methoxy-4-vinylphenol have well-defined anti-inflammatory roles, this compound’s contribution to antioxidant activity in Piper betle requires further study .

Key Observations :

  • In tobacco, this compound may act as a pyrolysis byproduct, whereas in plants, it could synergize with antioxidants. Concentration and matrix critically influence its biological role.

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